Rodorubicin

Beschreibung

Eigenschaften

CAS-Nummer |

96497-67-5 |

|---|---|

Molekularformel |

C48H64N2O17 |

Molekulargewicht |

941.0 g/mol |

IUPAC-Name |

(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5S,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C48H64N2O17/c1-10-48(58)18-30(64-31-15-25(50(8)9)44(21(4)60-31)65-33-17-28-45(22(5)61-33)67-47-29(63-28)16-27(52)19(2)62-47)35-38(46(48)66-32-14-24(49(6)7)39(53)20(3)59-32)43(57)36-37(42(35)56)41(55)34-23(40(36)54)12-11-13-26(34)51/h11-13,19-22,24-25,28-33,39,44-47,51,53,56-58H,10,14-18H2,1-9H3/t19-,20-,21-,22-,24-,25-,28-,29-,30-,31-,32-,33-,39+,44+,45+,46+,47-,48+/m0/s1 |

InChI-Schlüssel |

JXVAMODRWBNUSF-KZQKBALLSA-N |

Isomerische SMILES |

CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7C[C@H]8[C@@H]([C@@H](O7)C)O[C@H]9[C@@H](O8)CC(=O)[C@@H](O9)C)N(C)C)O |

Kanonische SMILES |

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)OC6CC(C(C(O6)C)OC7CC8C(C(O7)C)OC9C(O8)CC(=O)C(O9)C)N(C)C)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

cytorhodin S rodorubicin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Rodorubicin on Cancer Cells: An In-depth Technical Guide

Preface: The following guide details the mechanism of action of the anthracycline antibiotic Rodorubicin in the context of cancer therapy. It is important to note that in scientific literature, the closely related and extensively studied compound, Doxorubicin, is often used as a representative for this class of drugs. The fundamental mechanisms of DNA intercalation and topoisomerase II inhibition are highly conserved among these anthracyclines. Therefore, this document leverages the wealth of data available for Doxorubicin to provide a comprehensive overview of Rodorubicin's effects on cancer cells.

Executive Summary

Rodorubicin is a potent chemotherapeutic agent belonging to the anthracycline family of antibiotics. Its primary mode of action against cancer cells is multifaceted, centering on the disruption of DNA replication and the induction of programmed cell death (apoptosis). The core mechanisms involve the intercalation of the planar anthracycline ring into the DNA double helix and the inhibition of topoisomerase II, an enzyme critical for resolving DNA topological challenges during replication and transcription. This leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis. This guide provides a detailed exploration of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in understanding the intricate anticancer activities of Rodorubicin.

Core Mechanisms of Action

DNA Intercalation

The planar aromatic structure of Rodorubicin allows it to insert itself between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription. The binding of Rodorubicin to DNA introduces torsional stress on the helix, which can lead to the destabilization of nucleosomes and alterations in chromatin structure.[1] Single-molecule studies have shown that the intercalation of a similar anthracycline, doxorubicin, unwinds the DNA helix by -27°.[2]

Topoisomerase II Inhibition

Topoisomerase II is a vital enzyme that transiently creates and reseals double-strand breaks in DNA to manage the topological stress that arises during replication and transcription. Rodorubicin interferes with this process by stabilizing the "cleavage complex," a transient intermediate where topoisomerase II is covalently bound to the 5' ends of the cleaved DNA. By preventing the re-ligation of the DNA strands, Rodorubicin effectively converts the transient action of topoisomerase II into permanent DNA double-strand breaks.[3] This accumulation of DNA damage is a potent trigger for cell cycle arrest and apoptosis.[1][3]

The following diagram illustrates the dual mechanism of DNA intercalation and topoisomerase II inhibition.

References

Rodorubicin: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rodorubicin, also known as Cytorhodin S, is a tetraglycosidic anthracycline antibiotic with noted preclinical antitumor activity. As a member of the anthracycline class of compounds, which includes the widely used chemotherapeutic agents doxorubicin (B1662922) and daunorubicin (B1662515), Rodorubicin is of significant interest to the scientific community for its potential applications in oncology. This technical guide provides a detailed overview of the chemical structure and synthesis of Rodorubicin, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

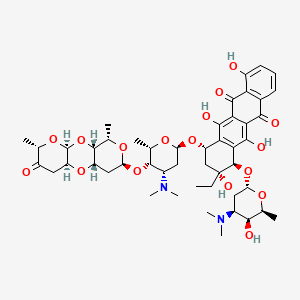

Chemical Structure

Rodorubicin is a complex natural product with the chemical formula C₄₈H₆₄N₂O₁₇ and a molecular weight of 941.03 g/mol .[1] Its structure is characterized by a tetracyclic aglycone core, known as ε-rhodomycinone, to which four deoxy sugar moieties are attached via glycosidic bonds. The intricate stereochemistry of Rodorubicin is crucial for its biological activity.

The aglycone, ε-rhodomycinone, is a quinone-containing aromatic polyketide. The four sugar units consist of two molecules of L-rhodosamine and two molecules of 2-deoxy-L-fucose, which are attached at the C-7 and C-10 positions of the aglycone. The presence of these specific sugar residues distinguishes Rodorubicin from other anthracyclines and is believed to play a significant role in its interaction with biological targets.

Chemical Properties of Rodorubicin

| Property | Value | Reference |

| Molecular Formula | C₄₈H₆₄N₂O₁₇ | [1] |

| Molecular Weight | 941.03 g/mol | [1] |

| Canonical SMILES | CC[C@]1(C--INVALID-LINK--C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O">C@@HO[C@H]6C--INVALID-LINK--C)O[C@H]7C[C@H]8--INVALID-LINK--C)O[C@H]9--INVALID-LINK--CC(=O)--INVALID-LINK--C">C@@HN(C)C)O | |

| InChI Key | JXVAMODRWBNUSF-KZQKBALLSA-N |

Synthesis of Rodorubicin

The synthesis of Rodorubicin can be approached through two primary routes: biosynthesis by microorganisms and chemical synthesis. While the biosynthetic pathway has been partially elucidated, a complete total chemical synthesis of Rodorubicin has not been extensively reported in publicly available literature.

Biosynthesis

Rodorubicin is a secondary metabolite produced by certain strains of Streptomyces. The biosynthesis of Rodorubicin, like other anthracyclines, involves a complex series of enzymatic reactions orchestrated by a polyketide synthase (PKS) and subsequent tailoring enzymes. The biosynthetic gene cluster responsible for the production of cytorhodins, including Rodorubicin, is referred to as the cyt cluster.

The biosynthesis can be broadly divided into three main stages:

-

Formation of the Aglycone (ε-rhodomycinone): The tetracyclic core is assembled by a type II PKS from a propionyl-CoA starter unit and nine malonyl-CoA extender units.

-

Synthesis of the Deoxy Sugars: The four sugar moieties, L-rhodosamine and 2-deoxy-L-fucose, are synthesized from glucose-1-phosphate through a series of enzymatic modifications.

-

Glycosylation and Tailoring: The synthesized sugars are then attached to the ε-rhodomycinone aglycone by glycosyltransferases. One such enzyme identified in the biosynthesis of the related β-rhodomycin is RhoG, which is responsible for the glycosylation of ε-rhodomycinone.[2] Subsequent tailoring reactions, such as reductions, may occur to yield the final Rodorubicin structure. A key enzyme in the biosynthesis of cytorhodins is the reductase CytA, which is involved in the reduction at the C-7 position.

Chemical Synthesis

A complete total chemical synthesis of Rodorubicin has not been prominently reported. However, a plausible synthetic strategy can be devised based on the synthesis of its constituent parts: the aglycone ε-rhodomycinone and the four sugar moieties, followed by their stereoselective glycosylation.

1. Synthesis of the Aglycone (ε-rhodomycinone): The synthesis of rhodomycinones has been a subject of interest in organic chemistry. These syntheses often involve multi-step sequences starting from simpler aromatic precursors. Key reactions typically include Friedel-Crafts acylations, Diels-Alder reactions to construct the tetracyclic ring system, and subsequent functional group manipulations to install the required hydroxyl and keto functionalities.

2. Synthesis of the Sugar Moieties: The synthesis of the deoxysugars, such as L-rhodosamine (a derivative of 2,3,6-trideoxy-4-dimethylamino-L-lyxo-hexopyranose), is a challenging aspect of the total synthesis. These syntheses often start from readily available monosaccharides and involve multiple steps of protection, deoxygenation, and amination to achieve the desired stereochemistry.

3. Glycosylation: The final and often most challenging step is the stereoselective glycosylation of the aglycone with the four sugar units. Various glycosylation methods have been developed for anthracyclines, often employing glycosyl donors with protecting groups that influence the stereochemical outcome of the reaction. The regioselectivity of glycosylation at the C-7 and C-10 hydroxyl groups of the aglycone is a critical consideration. Methods featuring benzoylated imidate donors have been shown to be efficient for the glycosylation of rhodomycinone derivatives.[1]

Experimental Protocols

-

Fermentation and Extraction (for Biosynthesis): Culturing of a Rodorubicin-producing Streptomyces strain in a suitable fermentation medium, followed by extraction of the secondary metabolites from the culture broth and mycelium using organic solvents. Purification would typically involve chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

-

Chemical Synthesis Reactions:

-

Anhydrous Reaction Conditions: Many of the steps in the chemical synthesis of the aglycone and sugars, as well as the glycosylation reactions, would require strictly anhydrous conditions to prevent side reactions.

-

Inert Atmosphere: Reactions involving organometallic reagents or other air-sensitive compounds would be carried out under an inert atmosphere (e.g., argon or nitrogen).

-

Chromatographic Purification: Purification of intermediates at each step would be crucial and would likely involve flash column chromatography on silica (B1680970) gel.

-

Spectroscopic Analysis: Characterization of all synthetic intermediates and the final product would rely heavily on spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Quantitative Data

Specific quantitative data for the synthesis of Rodorubicin, such as reaction yields for individual steps in a chemical synthesis or fermentation titers for biosynthesis, are not well-documented in publicly accessible literature.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of Rodorubicin has not been as extensively studied as that of doxorubicin. However, as an anthracycline, it is highly probable that its primary mode of action involves the intercalation of its planar tetracyclic ring system between the base pairs of DNA. This intercalation is thought to inhibit the action of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to double-strand breaks and ultimately inducing apoptosis in cancer cells.

Furthermore, anthracyclines are known to generate reactive oxygen species (ROS), which can contribute to their cytotoxic effects. It is plausible that Rodorubicin shares this property. The specific signaling pathways modulated by Rodorubicin that differentiate it from other anthracyclines remain an active area for research. Studies on related compounds like daunorubicin have shown involvement of the JNK and PI3K/AKT signaling pathways in apoptosis. Doxorubicin has been shown to induce apoptosis and senescence in cardiac myocytes through various signaling pathways, including the p38 MAPK pathway.

Conclusion

Rodorubicin represents a structurally complex and biologically active member of the anthracycline family. While its biosynthesis in Streptomyces provides a natural source, the development of a robust and efficient total chemical synthesis remains a significant challenge and an opportunity for synthetic chemists. Further research is needed to fully elucidate its biosynthetic pathway, develop a scalable chemical synthesis, and comprehensively characterize its mechanism of action and the specific signaling pathways it modulates. Such studies will be instrumental in unlocking the full therapeutic potential of Rodorubicin in the field of oncology.

References

- 1. Stereo- and regioselective glycosylation of 4-deoxy-ε-rhodomycinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cloning and characterization of a glycosyltransferase gene involved in the biosynthesis of anthracycline antibiotic beta-rhodomycin from Streptomyces violaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

Rodorubicin: A Technical Guide to a Novel Anthracycline Antibiotic

An In-depth Examination of the Discovery, Origin, and Preclinical Profile of a Promising Antitumor Agent

This technical guide provides a comprehensive overview of the discovery, origin, and biological characteristics of Rodorubicin, a tetraglycosidic anthracycline antibiotic also known as Cytorhodin S. This document is intended for researchers, scientists, and drug development professionals interested in the field of oncology and antibiotic research.

Discovery and Origin

Producing Organism: Rodorubicin is a natural product synthesized by the actinomycete Streptomyces sp. Y-11472.[2] This strain has been deposited under the number DSM-2658, securing its availability for further scientific investigation.[2] The isolation of Rodorubicin from a microbial source places it within the rich history of antibiotic discovery from soil-dwelling bacteria, a field that has yielded numerous clinically significant therapeutic agents.[3]

Physicochemical Properties and Structure

Rodorubicin is classified as a tetraglycosidic anthracycline. Its complex structure is characterized by a tetracyclic aglycone core linked to four sugar moieties. The molecular formula of Rodorubicin is C₄₈H₆₄N₂O₁₇, and its CAS registry number is 96497-67-5.

Structural Elucidation: The structural determination of anthracyclines like Rodorubicin typically involves a combination of advanced spectroscopic techniques. While the specific experimental details for Rodorubicin's structure elucidation are not fully detailed in the available literature, the general methodology for this class of compounds is well-established.

Experimental Protocol: General Structure Elucidation of Anthracyclines

A standard protocol for the structural elucidation of a novel anthracycline would involve the following steps:

-

Isolation and Purification:

-

Fermentation of the producing organism (Streptomyces sp. Y-11472) in a suitable culture medium to promote the production of the antibiotic.

-

Extraction of the active compound from the fermentation broth using organic solvents.

-

Purification of the crude extract using various chromatographic techniques, such as column chromatography (using silica (B1680970) gel or other stationary phases) and High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.

-

-

Spectroscopic Analysis:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms within the molecule, including the structure of the aglycone and the identity and linkage of the sugar residues.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore of the anthracycline.

-

-

Stereochemical Analysis: Determination of the absolute stereochemistry of the molecule, often through X-ray crystallography of a suitable crystal or by using chiral derivatizing agents in conjunction with spectroscopic methods.

Biological Activity and Mechanism of Action

Rodorubicin has demonstrated significant preclinical antitumor activity. Its mechanism of action, like other anthracyclines, is believed to involve the disruption of DNA synthesis and function in cancer cells.

Preclinical Antitumor Activity

In vitro studies have shown the cytotoxic effects of Rodorubicin against various cancer cell lines. An immunoconjugate of Cytorhodin-S with a monoclonal antibody (CA208) demonstrated selective killing of CEA-producing colon carcinoma cells (COLO 205). The conjugate also showed activity against the L1210 murine leukemia cell line.

| Cell Line | Cancer Type | Doxorubicin IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 0.05 - 0.5 |

| HeLa | Cervical Cancer | 0.01 - 0.1 |

| A549 | Lung Cancer | 0.1 - 1.0 |

| HT-29 | Colon Cancer | 0.05 - 0.5 |

| K562 | Leukemia | 0.01 - 0.1 |

| Note: These values are approximate and can vary depending on the experimental conditions. |

Signaling Pathways

The primary mechanism of action of anthracyclines involves their interaction with DNA and key cellular enzymes. The following diagram illustrates the generally accepted signaling pathway for anthracycline-induced cytotoxicity, which is presumed to be the operational mechanism for Rodorubicin.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a detailed methodology for assessing the cytotoxic activity of Rodorubicin against cancer cell lines:

-

Cell Culture:

-

Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Plates are incubated for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

A stock solution of Rodorubicin is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in culture medium.

-

The culture medium in the wells is replaced with medium containing different concentrations of Rodorubicin. Control wells receive medium with the vehicle (solvent) only.

-

-

Incubation:

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

-

The medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan (B1609692) crystals.

-

-

Data Analysis:

-

The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage of the control. The IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

-

Clinical Studies

A Phase I clinical trial of Rodorubicin was conducted to evaluate its safety and tolerability in patients with advanced solid tumors. The study explored both single bolus and daily administration schedules. This early-phase trial provided initial insights into the pharmacokinetic profile and dose-limiting toxicities of the drug in a clinical setting, paving the way for further investigation.

Conclusion

Rodorubicin (Cytorhodin S) is a promising tetraglycosidic anthracycline antibiotic with demonstrated preclinical antitumor activity. Its origin from a Streptomyces species underscores the continued importance of microbial natural products in drug discovery. While further research is needed to fully elucidate its clinical potential, the initial in vitro and Phase I clinical data suggest that Rodorubicin warrants continued investigation as a potential therapeutic agent for the treatment of cancer. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field.

References

- 1. Selective killing of carcinoembryonic-antigen (CEA)-producing cells in vitro by the immunoconjugate cytorhodin-S and CEA-reactive cytorhodin-S antibody CA208 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US5028698A - Cytorhodin S derivatives and a process for their preparation - Google Patents [patents.google.com]

- 3. Anthracycline - Wikipedia [en.wikipedia.org]

Rodorubicin as a DNA Intercalating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rodorubicin (also known as Cytorhodin S or HLB 817) is a tetraglycosidic anthracycline antibiotic with preclinical antitumor activity.[1][2][3] Like other members of the anthracycline class, such as the widely used doxorubicin (B1662922) and daunorubicin, Rodorubicin's primary mechanism of action is believed to be its function as a DNA intercalating agent. This guide provides an in-depth technical overview of Rodorubicin, focusing on its role as a DNA intercalator, its impact on cellular processes, and methodologies for its study. Due to the limited availability of specific quantitative data for Rodorubicin, data for the closely related and extensively studied anthracycline, doxorubicin, is provided for comparative purposes.

Chemical Structure of Rodorubicin:

-

Molecular Formula: C₄₈H₆₄N₂O₁₇

-

Molecular Weight: 941.03 g/mol

Mechanism of Action: DNA Intercalation and Topoisomerase II Poisoning

The cytotoxic effects of Rodorubicin are primarily attributed to its ability to intercalate into DNA and inhibit the function of topoisomerase II.

2.1. DNA Intercalation

The planar aromatic core of the Rodorubicin molecule inserts itself between the base pairs of the DNA double helix. This intercalation leads to a distortion of the DNA structure, causing it to unwind and interfering with fundamental cellular processes such as DNA replication and transcription.[4][5] This physical blockage of the DNA template inhibits the progression of DNA and RNA polymerases, ultimately leading to cell cycle arrest and apoptosis.

2.2. Topoisomerase II Inhibition

Rodorubicin also acts as a "topoisomerase poison." Topoisomerase II is an essential enzyme that resolves DNA topological problems, such as supercoiling and tangling, by creating transient double-strand breaks. Rodorubicin stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the broken DNA strands. This leads to the accumulation of DNA double-strand breaks, a form of DNA damage that is highly toxic to the cell and triggers apoptotic pathways.

Quantitative Data

Specific quantitative data for Rodorubicin is scarce in publicly available literature. The following tables present data for doxorubicin to provide a reference for the expected range of activity for a potent anthracycline intercalating agent. A summary of the findings from a Phase I clinical trial of Rodorubicin is also included.

Table 1: Comparative IC₅₀ Values of Doxorubicin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | ~0.05 - 0.5 |

| HeLa | Cervical Cancer | ~0.1 - 1.0 |

| A549 | Lung Cancer | ~0.1 - 2.0 |

| HepG2 | Liver Cancer | ~0.2 - 1.5 |

Note: IC₅₀ values can vary significantly between studies depending on the assay conditions (e.g., incubation time, cell density).

Table 2: Summary of Phase I Clinical Trial of Rodorubicin

| Study Parameter | Finding |

| Patient Population | Patients with advanced solid tumors |

| Dosing Regimen | Single bolus and daily for five days, administered every three weeks |

| Observed Toxicities | Myelosuppression (leukopenia, thrombocytopenia), nausea, vomiting, alopecia |

| Antitumor Activity | Not specified in detail in the available abstract, but the study proceeded to establish recommended doses for Phase II trials. |

This information is based on the abstract of a Phase I study and lacks detailed efficacy data.

Cellular Signaling Pathways

The DNA damage induced by Rodorubicin triggers a cascade of cellular signaling events, primarily culminating in apoptosis. The p53 tumor suppressor protein plays a central role in this process.

Upon sensing DNA damage, p53 is activated and initiates a transcriptional program that can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, apoptosis. p53 can induce the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma, which in turn promote the release of cytochrome c from the mitochondria, leading to the activation of caspases and the execution of the apoptotic program.

Experimental Protocols

Detailed experimental protocols for studying Rodorubicin are not widely published. The following are generalized protocols for key assays used to characterize DNA intercalating agents, which can be adapted for Rodorubicin.

5.1. DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay is based on the principle that an intercalating agent will compete with ethidium (B1194527) bromide (a fluorescent intercalator) for binding sites on DNA, leading to a decrease in fluorescence.

Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. New insights into the activities and toxicities of the old anticancer drug doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anthracyclines induce double-strand DNA breaks at active gene promoters - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of Doxorubicin: A Technical Guide

Disclaimer: The initial query for "Rodorubicin" did not yield significant results in scientific literature. It is highly probable that this is a typographical error for "Doxorubicin," a prominent and structurally related anthracycline antibiotic with extensive research available. This guide will, therefore, focus on the pharmacological properties of Doxorubicin (B1662922).

Doxorubicin is a cornerstone of chemotherapy, utilized in the treatment of a wide array of malignancies, including solid tumors and hematological cancers. Its potent cytotoxic effects are primarily attributed to its interaction with DNA and the inhibition of key cellular enzymes. This technical guide provides an in-depth overview of the pharmacological properties of Doxorubicin, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

Doxorubicin's antitumor activity is multifaceted, primarily involving two interconnected mechanisms: DNA intercalation and inhibition of topoisomerase II.[1]

-

DNA Intercalation: The planar anthracycline ring of Doxorubicin inserts itself between DNA base pairs, a process known as intercalation.[1][2][3] This physical distortion of the DNA double helix interferes with fundamental cellular processes such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Doxorubicin shows a preference for intercalating at sites with adjacent GC base pairs.

-

Topoisomerase II Inhibition: Doxorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for resolving DNA topological challenges during replication and transcription. By preventing the re-ligation of the DNA strands after they have been cleaved by topoisomerase II, Doxorubicin induces double-strand breaks, which are highly cytotoxic lesions that trigger apoptotic pathways.

-

Generation of Reactive Oxygen Species (ROS): Doxorubicin can also undergo redox cycling to produce semiquinone free radicals and subsequently reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, contributing to the drug's cytotoxicity and, notably, its cardiotoxic side effects.

In Vitro Pharmacology

The cytotoxic effects of Doxorubicin have been extensively evaluated in a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HCT116 | Colon Carcinoma | 24.30 | |

| PC3 | Prostate Cancer | 2.640 | |

| Hep-G2 | Hepatocellular Carcinoma | 14.72 | |

| 293T | Human Embryonic Kidney | 13.43 |

In Vivo Pharmacology and Clinical Efficacy

Preclinical studies in animal models are essential for evaluating the efficacy and safety of anticancer drugs before they advance to human trials. These models help in determining optimal dosing and predicting potential toxicities. Doxorubicin has demonstrated significant antitumor activity in various xenograft and transgenic mouse models, which has translated to its broad clinical use.

In clinical settings, Doxorubicin is a component of numerous chemotherapy regimens. For instance, in a phase 3 trial for advanced soft tissue sarcoma, Doxorubicin was administered at 75 mg/m². Another study in relapsed small cell lung cancer used Doxorubicin at a dose of 40 mg/m² in combination with lurbinectedin.

Pharmacokinetics

The study of pharmacokinetics (what the body does to a drug) is crucial for optimizing dosing and minimizing toxicity. Doxorubicin exhibits complex pharmacokinetic behavior.

| Parameter | Value | Reference |

| Metabolism | The major metabolite is doxorubicinol (B1670906) (Aol). | |

| Excretion | Approximately 5.9% of the administered dose is excreted by the kidneys within the first 48 hours. |

It's important to note that pharmacokinetic parameters can differ between Doxorubicin and its analogs, such as Epirubicin, which shows a higher plasma clearance and a different metabolic profile that includes glucuronide conjugates.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Drug Treatment: Cells are then treated with various concentrations of Doxorubicin (e.g., 3.125, 6.25, 12.5, 25, 50, and 100 µg/ml) and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value is determined.

Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II.

Methodology:

-

Reaction Setup: Purified human topoisomerase II enzyme is incubated with a DNA substrate, such as kinetoplast DNA (kDNA), in an appropriate assay buffer. kDNA is a network of interlocked DNA circles.

-

Inhibitor Addition: The test compound (Doxorubicin) is added to the reaction mixture at various concentrations.

-

ATP Initiation: The reaction is initiated by the addition of ATP, which is required for topoisomerase II activity.

-

Incubation: The reaction is incubated at 37°C for a specific time (e.g., 15-30 minutes) to allow for the decatenation of kDNA by topoisomerase II.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer/loading dye.

-

Gel Electrophoresis: The reaction products are separated by agarose (B213101) gel electrophoresis. Decatenated (unlinked) DNA circles migrate faster through the gel than the catenated (interlocked) kDNA network.

-

Visualization: The DNA is visualized by staining with an intercalating dye, such as ethidium (B1194527) bromide, and imaged under UV light. Inhibition of topoisomerase II is observed as a reduction in the amount of decatenated DNA compared to the control.

Conclusion

Doxorubicin remains a pivotal agent in cancer chemotherapy due to its potent cytotoxic effects, which are primarily mediated through DNA intercalation and the inhibition of topoisomerase II. Its well-characterized pharmacological profile, including its in vitro activity, pharmacokinetic properties, and clinical efficacy, provides a solid foundation for its continued use and for the development of novel anthracycline analogs with improved therapeutic indices. A thorough understanding of its mechanisms and the methodologies used to evaluate its activity is essential for researchers and clinicians working in oncology drug development.

References

Unveiling the In Vitro Antitumor Efficacy of Doxorubicin: A Technical Guide

An In-Depth Examination of the In Vitro Antitumor Activity of the Anthracycline Antibiotic, Doxorubicin

Doxorubicin, a cornerstone of chemotherapy regimens for decades, continues to be a subject of intensive research due to its potent antitumor effects against a wide array of solid and hematologic malignancies. This technical guide provides a comprehensive overview of the in vitro antitumor activity of Doxorubicin, with a focus on its cytotoxic effects, underlying molecular mechanisms, and the intricate signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Quantitative Assessment of Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The in vitro cytotoxicity of Doxorubicin has been extensively evaluated across a multitude of cancer cell lines. The following table summarizes representative IC50 values, highlighting the concentration- and time-dependent effects of the drug.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (hours) |

| HCT116 | Colon Cancer | 24.30 | Not Specified |

| PC3 | Prostate Cancer | 2.640 | Not Specified |

| Hep-G2 | Hepatocellular Carcinoma | 14.72 | Not Specified |

| 293T | Human Embryonic Kidney (Normal) | 13.43 | Not Specified |

| MCF-7 | Breast Cancer | Not Specified | Not Specified |

| A431 | Skin Cancer | Not Specified | Not Specified |

| U87-MG | Glioblastoma | Not Specified | Not Specified |

Note: The presented IC50 values are derived from a specific study and may vary depending on the experimental conditions, such as the assay used and the duration of drug exposure.[1]

Mechanisms of Antitumor Action: A Multi-pronged Approach

Doxorubicin exerts its antitumor effects through a variety of mechanisms, primarily revolving around DNA damage, induction of apoptosis, and cell cycle arrest.

1. DNA Intercalation and Topoisomerase II Inhibition: A primary mechanism of Doxorubicin is its ability to intercalate into the DNA double helix, thereby obstructing the process of DNA replication and transcription. Furthermore, it inhibits topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This inhibition leads to the accumulation of DNA double-strand breaks, a potent trigger for cell death pathways.

2. Induction of Apoptosis: Doxorubicin is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This process is orchestrated through both mitochondria-dependent and mitochondria-independent pathways.[2] Key events include the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, which are the executioners of apoptosis.[2] Studies have shown that Doxorubicin treatment leads to an upregulation of pro-apoptotic proteins like p53 and Caspase-3, and a downregulation of anti-apoptotic proteins such as Bcl-2.

3. Cell Cycle Arrest: Doxorubicin disrupts the normal progression of the cell cycle, forcing cancer cells to halt at specific checkpoints. This cell cycle arrest prevents the proliferation of malignant cells. The specific phase of arrest can be cell-type dependent. For instance, in MCF-7 breast cancer cells, Doxorubicin induces arrest at both the G1/S and G2/M checkpoints, while in MDA-MB-231 cells, the arrest is primarily observed at the G2/M checkpoint. In prostate cancer PC3 cells, a significant G2/M phase arrest has been reported.

Experimental Protocols

Standardized and reproducible experimental protocols are paramount for the accurate assessment of in vitro antitumor activity. Below are detailed methodologies for key assays.

1. Cytotoxicity Assay (MTT Assay):

-

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of Doxorubicin concentrations (e.g., 3.125 to 100 µg/ml) and a vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

2. Apoptosis Assay (Annexin V/PI Staining):

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium (B1200493) iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

-

Procedure:

-

Treat cells with Doxorubicin at a desired concentration and for a specific duration.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry, detecting the fluorescence of FITC and PI.

-

3. Cell Cycle Analysis (Propidium Iodide Staining):

-

Principle: This method utilizes the ability of propidium iodide (PI) to stoichiometrically bind to DNA. By staining the cells with PI and analyzing them with a flow cytometer, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined based on their DNA content.

-

Procedure:

-

Culture and treat cells with Doxorubicin as required.

-

Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Wash the cells with PBS to remove the ethanol.

-

Treat the cells with RNase A to degrade RNA and prevent its staining.

-

Stain the cells with a solution containing PI.

-

Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

-

Signaling Pathways Modulated by Doxorubicin

Doxorubicin's antitumor activity is intricately linked to its ability to modulate a complex network of intracellular signaling pathways. The generation of reactive oxygen species (ROS) is a key event that triggers several downstream signaling cascades.

Doxorubicin-Induced Apoptotic Signaling Pathway

Caption: Doxorubicin-induced apoptosis signaling cascade.

Experimental Workflow for In Vitro Antitumor Activity Assessment

Caption: Workflow for assessing Doxorubicin's in vitro effects.

Doxorubicin-Induced Cell Cycle Arrest Signaling Pathway

Caption: Doxorubicin's impact on cell cycle regulation.

References

Rodorubicin: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Rodorubicin, a tetraglycosidic anthracycline with significant preclinical antitumor activity. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its core physicochemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols.

Core Molecular Data

Rodorubicin's fundamental molecular characteristics are summarized below, providing a baseline for experimental design and analysis.

| Property | Value | Source |

| Molecular Formula | C48H64N2O17 | [1][2] |

| Molecular Weight | 941.02 g/mol | [2][3] |

| Alternate Name | Cytorhodin S | [3] |

| CAS Number | 96497-67-5 |

Mechanism of Action

Rodorubicin is a member of the anthracycline class of antibiotics, which are known for their potent cytotoxic effects against cancer cells. While specific research on Rodorubicin is less extensive than for its analogs like Doxorubicin and Daunorubicin, its mechanism of action is understood to be multifactorial and consistent with the broader class of anthracyclines. The primary mechanisms include:

-

DNA Intercalation: Rodorubicin inserts itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, creating a physical barrier that obstructs the processes of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

-

Topoisomerase II Inhibition: A critical aspect of Rodorubicin's cytotoxic activity is its interference with topoisomerase II. This enzyme is essential for managing DNA topology during replication. Rodorubicin stabilizes the transient DNA-topoisomerase II cleavage complex, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, a form of DNA damage that is highly lethal to proliferating cells.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of superoxide (B77818) radicals and other reactive oxygen species. This surge in ROS induces oxidative stress, damaging cellular components such as lipids, proteins, and nucleic acids, and contributing to apoptotic cell death.

Signaling Pathways

The cellular response to Rodorubicin-induced damage involves a complex network of signaling pathways. Based on studies of the closely related anthracycline Daunorubicin, the following pathways are likely activated:

-

Sphingomyelin-Ceramide Pathway: This pathway is a key player in the cellular stress response. Daunorubicin has been shown to activate sphingomyelinases, leading to the generation of ceramide, a lipid second messenger that can initiate apoptosis.

-

Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) Activation: These stress-activated protein kinase pathways are triggered by various cellular insults, including DNA damage and oxidative stress. Their activation can lead to the phosphorylation of downstream targets that regulate apoptosis and cell survival.

-

NF-κB and Fas/Fas-Ligand System: The transcription factor NF-κB is involved in regulating the expression of genes related to inflammation, cell survival, and apoptosis. The Fas/Fas-ligand system is a death receptor pathway that, when activated, can trigger a caspase cascade leading to apoptosis.

References

Understanding Rodorubicin's role as a tetraglycosidic anthracycline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rodorubicin, also known as Cytorhodin S, is a tetraglycosidic member of the anthracycline class of antibiotics, a group of potent anti-cancer agents. Like other anthracyclines, its core structure features a tetracyclic aglycone linked to sugar moieties. The presence of four sugar residues in Rodorubicin's structure distinguishes it and may influence its biological activity and pharmacological properties. This technical guide provides an in-depth overview of Rodorubicin, summarizing its chemical characteristics, mechanism of action, available preclinical data, and relevant experimental protocols. The information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

Anthracyclines are a cornerstone of chemotherapy regimens for a wide range of malignancies, including leukemias, lymphomas, and solid tumors.[1] Their primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This interference with DNA metabolism ultimately leads to cancer cell death.[1]

Rodorubicin (Cytorhodin S) is a specific anthracycline characterized by its tetraglycosidic nature.[2] Its chemical formula is C48H64N2O17, with a molecular weight of 941.03 g/mol .[3] As an antineoplastic agent, Rodorubicin is classified as a DNA binding agent, with a preference for the minor groove of the DNA helix.[3] This guide will delve into the available scientific knowledge on Rodorubicin, with a focus on its preclinical antitumor activity and the methodologies used to evaluate its efficacy.

Mechanism of Action

The primary mechanism of action of anthracyclines, including by extension Rodorubicin, is multifaceted and involves several key cellular processes:

-

DNA Intercalation: The planar aromatic core of the anthracycline molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the processes of replication and transcription.

-

Topoisomerase II Inhibition: Anthracyclines are potent inhibitors of topoisomerase II. This enzyme is responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. Anthracyclines stabilize the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands and leading to the accumulation of DNA double-strand breaks, which triggers apoptotic cell death.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the production of reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.

While these are the generally accepted mechanisms for anthracyclines, the specific nuances of Rodorubicin's interaction with these targets, potentially influenced by its unique tetraglycosidic structure, warrant further investigation.

Preclinical Data

Available preclinical data on Rodorubicin primarily consists of in vitro cytotoxicity studies against various cancer cell lines.

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Rodorubicin (Cytorhodin S) against a panel of human cancer cell lines. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cell population.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Human lung cancer | Value not explicitly provided in search results |

| HeLa | Human cervical carcinoma | Value not explicitly provided in search results |

| HepG2 | Human hepatocellular carcinoma | Value not explicitly provided in search results |

| RKO | Human colorectal carcinoma | Value not explicitly provided in search results |

| MCF-7 | Human breast adenocarcinoma | Value not explicitly provided in search results |

| MDA-MB-231 | Human triple-negative breast adenocarcinoma | Value not explicitly provided in search results |

| MDA-MB-468 | Human triple-negative breast adenocarcinoma | Value not explicitly provided in search results |

Note: While a cited source mentions a table with IC50 values, the specific numerical data for each cell line was not available in the provided search snippets. Further access to the full publication would be required to populate this table.

Experimental Protocols

This section outlines the general methodologies for key experiments relevant to the evaluation of Rodorubicin's anticancer activity.

Cytotoxicity Assay

Objective: To determine the concentration of Rodorubicin that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density.

-

Compound Treatment: A serial dilution of Rodorubicin is prepared and added to the wells containing the cells. Control wells with untreated cells and vehicle-treated cells are included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay. These assays measure the metabolic activity of viable cells.

-

Data Analysis: The absorbance or fluorescence values are measured using a plate reader. The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Experimental Workflow for Cytotoxicity Assay

Workflow for a standard in vitro cytotoxicity assay.

Topoisomerase II Inhibition Assay

Objective: To determine if Rodorubicin inhibits the catalytic activity of topoisomerase II.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing purified human topoisomerase II enzyme, its DNA substrate (e.g., kinetoplast DNA or supercoiled plasmid DNA), and ATP in a suitable reaction buffer.

-

Inhibitor Addition: Different concentrations of Rodorubicin are added to the reaction mixtures. A known topoisomerase II inhibitor (e.g., etoposide) is used as a positive control, and a reaction without any inhibitor serves as a negative control.

-

Incubation: The reactions are incubated at 37°C for a specific time to allow the enzyme to act on the DNA substrate.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

-

Gel Electrophoresis: The reaction products are separated by agarose (B213101) gel electrophoresis.

-

Visualization and Analysis: The DNA bands are visualized under UV light after staining with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide). Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated or relaxed DNA compared to the negative control.

Topoisomerase II Inhibition Assay Workflow

Workflow for a topoisomerase II inhibition assay.

Signaling Pathways

The cytotoxic effects of anthracyclines are mediated through the activation of complex cellular signaling pathways, primarily those involved in DNA damage response and apoptosis. While specific pathways modulated by Rodorubicin have not been extensively detailed in the available literature, the known pathways for other anthracyclines like doxorubicin (B1662922) provide a likely framework.

Upon induction of DNA double-strand breaks by topoisomerase II inhibition, the DNA damage response (DDR) pathway is activated. This involves the recruitment of sensor proteins like the MRE11-RAD50-NBS1 (MRN) complex to the site of damage, which in turn activates the ATM (ataxia-telangiectasia mutated) kinase. Activated ATM then phosphorylates a cascade of downstream targets, including the histone variant H2AX (forming γH2AX), which serves as a scaffold for the accumulation of DNA repair proteins, and the tumor suppressor protein p53.

Phosphorylation of p53 stabilizes it and allows it to act as a transcription factor, upregulating the expression of pro-apoptotic proteins such as BAX and PUMA, and cell cycle arrest proteins like p21. The activation of the BAX family of proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.

Anthracycline-Induced Apoptotic Signaling

Simplified signaling pathway of anthracycline-induced apoptosis.

Future Directions

The available data on Rodorubicin highlight its potential as an antitumor agent, consistent with its classification as a tetraglycosidic anthracycline. However, to fully understand its therapeutic potential and guide further development, several areas require more in-depth investigation:

-

In Vivo Efficacy: Preclinical studies in animal models, such as xenograft models of human cancers, are crucial to evaluate the in vivo antitumor activity, pharmacokinetics, and toxicity profile of Rodorubicin.

-

Clinical Trials: To date, there is no publicly available information on clinical trials involving Rodorubicin. The transition from preclinical to clinical evaluation is a critical step in determining its safety and efficacy in humans.

-

Mechanism of Action Nuances: Further research is needed to elucidate any unique aspects of Rodorubicin's mechanism of action that may be conferred by its tetraglycosidic structure. This includes detailed studies on its interaction with DNA, its specific effects on different topoisomerase II isoforms, and its propensity to generate reactive oxygen species.

-

Signaling Pathway Analysis: Comprehensive studies are required to identify the specific signaling pathways that are modulated by Rodorubicin in different cancer cell types. This could reveal novel therapeutic targets and potential combination strategies.

Conclusion

Rodorubicin is a tetraglycosidic anthracycline with demonstrated in vitro cytotoxic activity against various cancer cell lines. Its mechanism of action is presumed to be similar to other anthracyclines, primarily involving DNA intercalation and topoisomerase II inhibition, leading to the induction of apoptosis. While the current body of knowledge provides a solid foundation, further preclinical and clinical research is essential to fully characterize its therapeutic potential and define its role in cancer therapy. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in advancing the understanding and application of this promising antitumor agent.

References

- 1. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Doxorubicin increases the effectiveness of Apo2L/TRAIL for tumor growth inhibition of prostate cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Unraveling the Preclinical Efficacy of Doxorubicin: A Technical Guide

An in-depth examination of the preclinical data supporting the potent anti-tumor activity of Doxorubicin, a cornerstone of chemotherapy. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its in vitro and in vivo efficacy, detailed experimental protocols, and the intricate signaling pathways it modulates.

Doxorubicin, an anthracycline antibiotic, remains a pivotal agent in the treatment of a wide spectrum of cancers, including breast, lung, ovarian, and prostate cancers. Its cytotoxic effects are primarily attributed to its ability to intercalate into DNA, inhibit the enzyme topoisomerase II, and generate reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2][3] This technical guide delves into the foundational preclinical studies that have elucidated the efficacy and mechanisms of action of Doxorubicin, providing a critical resource for ongoing cancer research and drug development.

In Vitro Efficacy: A Broad Spectrum of Cytotoxicity

The cytotoxic potential of Doxorubicin has been extensively evaluated across a multitude of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of drug potency, varies significantly among different cancer types and even between cell lines of the same origin, reflecting the diverse molecular landscapes of tumors.[4]

Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| MCF-7 | Breast Cancer | 2.5[4] | 24 | MTT |

| AMJ13 | Breast Cancer | 223.6 (µg/ml) | Not Specified | MTT |

| HepG2 | Hepatocellular Carcinoma | 12.2 | 24 | MTT |

| Huh7 | Hepatocellular Carcinoma | > 20 | 24 | MTT |

| UMUC-3 | Bladder Cancer | 5.1 | 24 | MTT |

| VMCUB-1 | Bladder Cancer | > 20 | 24 | MTT |

| TCCSUP | Bladder Cancer | 12.6 | 24 | MTT |

| BFTC-905 | Bladder Cancer | 2.3 | 24 | MTT |

| A549 | Lung Cancer | > 20 | 24 | MTT |

| HeLa | Cervical Cancer | 2.9 | 24 | MTT |

| M21 | Skin Melanoma | 2.8 | 24 | MTT |

| PC3 | Prostate Cancer | 8.00 | 48 | MTT |

| LNCaP | Prostate Cancer | 0.25 | 48 | MTT |

| SK-OV-3 | Ovarian Cancer | 4.8 (nM) | Not Specified | Proliferation Test |

| HEY A8 | Ovarian Cancer | 7.4 (nM) | Not Specified | Proliferation Test |

| A2780 | Ovarian Cancer | 7.6 (nM) | Not Specified | Proliferation Test |

Note: The significant variation in IC50 values highlights the importance of cell line selection in preclinical studies and underscores the challenge of predicting clinical response based solely on in vitro data. Factors contributing to this variability include differences in drug uptake and efflux, DNA repair capacity, and the status of key signaling pathways.

In Vivo Efficacy: Tumor Regression in Preclinical Models

The anti-tumor activity of Doxorubicin has been consistently demonstrated in various animal models of cancer, primarily utilizing xenografts of human cancer cell lines in immunocompromised mice. These studies are critical for evaluating a drug's therapeutic potential in a more complex biological system.

Table 2: Summary of In Vivo Preclinical Studies on Doxorubicin Efficacy

| Cancer Model | Animal Model | Doxorubicin Treatment Regimen | Key Findings | Reference |

| Breast Cancer (MDA-MB-231) | Nude Mice | 3 mg/kg, i.v. | Significantly decreased tumor growth and improved overall survival. | |

| Breast Cancer (MCF-7) | Ovariectomized Athymic Nude Mice | Not specified | Combined treatment with Black Cohosh resulted in a 57% inhibition of tumor growth. | |

| Prostate Cancer (PC3) | Athymic Nude Mice | 4-8 mg/kg | Delayed tumor growth. | |

| Ovarian Cancer (SK-OV-3) | Female BALB/c Nude Mice | 10 mm, s.c., every other day for 16 days | 2.5 times higher tumor growth inhibition rate compared to free Doxorubicin when delivered via DNA-AuNP nanocarrier. |

Core Signaling Pathways Modulated by Doxorubicin

Doxorubicin exerts its potent anti-cancer effects by modulating several critical intracellular signaling pathways. Understanding these pathways is essential for identifying potential mechanisms of drug resistance and for the rational design of combination therapies.

Doxorubicin's Mechanism of Action: DNA Damage and Apoptosis

The primary mechanism of Doxorubicin-induced cell death involves the induction of DNA damage. Doxorubicin intercalates into the DNA double helix, leading to the inhibition of topoisomerase II and the formation of DNA strand breaks. This damage triggers a complex DNA Damage Response (DDR) pathway, often culminating in the activation of the p53 tumor suppressor protein. Activated p53 can then induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis (programmed cell death).

TGF-β Signaling in Doxorubicin Treatment

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. Doxorubicin has been shown to modulate TGF-β signaling, although the exact consequences of this interaction are context-dependent and can influence both therapeutic efficacy and side effects. Preclinical studies suggest that inhibiting the TGF-β pathway may attenuate some of the cardiotoxic effects of Doxorubicin.

Doxorubicin-Induced Apoptotic Signaling Cascade

Beyond p53, Doxorubicin triggers apoptosis through a complex network of signaling molecules. This includes the activation of MAPKs (mitogen-activated protein kinases) such as p38 and JNK, which are involved in stress responses. Doxorubicin treatment can also lead to the activation of the Notch signaling pathway, with the downstream target HES1 playing a crucial role in mediating apoptosis. Furthermore, Doxorubicin can influence the expression of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway.

Experimental Protocols: A Guide to Preclinical Evaluation

Reproducible and well-documented experimental protocols are the bedrock of preclinical research. This section provides an overview of the key methodologies used to assess the efficacy of Doxorubicin.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of drugs.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of Doxorubicin for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow for the conversion of MTT into formazan (B1609692) crystals by metabolically active cells.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

In Vivo Tumor Growth Inhibition Studies: Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of anti-cancer agents.

-

Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are commonly used to prevent rejection of the human tumor cells.

-

Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6 cells) are subcutaneously inoculated into the flanks of the mice.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is often calculated using the formula: Volume = 0.52 × (width)^2 × length.

-

Drug Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. Doxorubicin is administered through a clinically relevant route, such as intravenous (i.v.) or intraperitoneal (i.p.) injection, at a specified dose and schedule.

-

Efficacy Assessment: The primary endpoint is typically the inhibition of tumor growth, which is assessed by comparing the tumor volumes in the treated groups to the control group. Overall survival of the animals may also be monitored.

-

Toxicity Evaluation: The systemic toxicity of the treatment is monitored by recording body weight changes and observing the general health of the animals.

Experimental Workflow for In Vivo Xenograft Study

Conclusion

The extensive body of preclinical research on Doxorubicin has firmly established its potent anti-tumor efficacy across a wide range of cancers. This guide provides a comprehensive, albeit not exhaustive, overview of the in vitro and in vivo data, the intricate signaling pathways it modulates, and the fundamental experimental protocols used for its evaluation. For researchers and drug development professionals, a thorough understanding of this preclinical foundation is paramount for the continued development of more effective and less toxic cancer therapies, whether through the design of novel drug delivery systems, the identification of predictive biomarkers, or the rational development of combination strategies that build upon the enduring legacy of Doxorubicin.

References

Rodorubicin: A Technical Guide to its Classification as an Antineoplastic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rodorubicin, also known as Cytorhodin S, is a tetraglycosidic anthracycline antibiotic with demonstrated preclinical antitumor activity.[1] As a member of the anthracycline class, which includes widely used chemotherapeutic agents like Doxorubicin and Daunorubicin, Rodorubicin is classified as an antineoplastic agent.[2] This technical guide provides an in-depth overview of Rodorubicin's classification, its proposed mechanisms of action, available preclinical data, and relevant experimental protocols.

Chemical Structure and Properties:

-

Chemical Formula: C₄₈H₆₄N₂O₁₇[2]

-

Molecular Weight: 941.03 g/mol [2]

-

Classification: Anthracycline Antineoplastic Antibiotic, DNA Minor Groove Binding Agent[2]

Mechanism of Action

The precise molecular mechanisms of Rodorubicin are not as extensively studied as other anthracyclines. However, based on its structural similarity to other members of this class, its antineoplastic effects are likely mediated through two primary, non-mutually exclusive pathways:

-

Inhibition of Topoisomerase II: Anthracyclines are well-known inhibitors of topoisomerase II. These enzymes are crucial for relieving topological stress in DNA during replication and transcription. By stabilizing the topoisomerase II-DNA cleavage complex, anthracyclines prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. This DNA damage triggers cell cycle arrest and ultimately induces apoptosis.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the formation of superoxide (B77818) radicals and hydrogen peroxide. This increase in intracellular ROS can induce oxidative damage to DNA, proteins, and lipids, contributing to cytotoxicity and the induction of apoptotic pathways.

Proposed Signaling Pathway for Rodorubicin-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by Rodorubicin, leading to programmed cell death.

Caption: Proposed mechanism of Rodorubicin's antineoplastic action.

Preclinical Data: In Vitro Cytotoxicity

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| Cosmomycin C | A549 | Lung Carcinoma | >50 |

| HeLa | Cervical Cancer | 1.98 | |

| HepG2 | Hepatocellular Carcinoma | 2.56 | |

| RKO | Colon Carcinoma | 0.97 | |

| MCF-7 | Breast Adenocarcinoma | 0.53 | |

| MDA-MB-231 | Breast Adenocarcinoma | 0.34 | |

| MDA-MB-468 | Breast Adenocarcinoma | 0.21 | |

| Cosmomycin B | A549 | Lung Carcinoma | >50 |

| HeLa | Cervical Cancer | >50 | |

| HepG2 | Hepatocellular Carcinoma | >50 | |

| RKO | Colon Carcinoma | >50 | |

| MCF-7 | Breast Adenocarcinoma | >50 | |

| MDA-MB-231 | Breast Adenocarcinoma | >50 | |

| MDA-MB-468 | Breast Adenocarcinoma | >50 |

Data adapted from Gui, C., et al. (2019). Communications Biology.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of Rodorubicin's antineoplastic properties.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology described for related cytorhodins and is a standard method for assessing cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Rodorubicin on various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, HeLa, HepG2, RKO, MCF-7, MDA-MB-231, MDA-MB-468)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Rodorubicin stock solution (dissolved in a suitable solvent like DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Rodorubicin in complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted Rodorubicin solutions. Include wells with untreated cells as a negative control and wells with solvent alone as a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the Rodorubicin concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Topoisomerase II Inhibition Assay (Decatenation Assay)

This is a standard in vitro assay to assess the inhibitory effect of compounds on topoisomerase II activity.

Objective: To determine if Rodorubicin inhibits the decatenation activity of topoisomerase II.

Materials:

-

Human topoisomerase II alpha

-

Kinetoplast DNA (kDNA)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

-

Rodorubicin stock solution

-

Etoposide (positive control)

-

Loading dye (e.g., 6X Ficoll loading dye)

-

Agarose (B213101) gel (1%)

-

Ethidium (B1194527) bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA (e.g., 200 ng), and varying concentrations of Rodorubicin or etoposide.

-

Enzyme Addition: Add human topoisomerase II alpha (e.g., 1-2 units) to initiate the reaction. The final reaction volume is typically 20 µL.

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding loading dye containing SDS and proteinase K.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel as open circular and linear forms.

-

Analysis: Assess the degree of inhibition by observing the reduction in decatenated DNA products in the presence of Rodorubicin compared to the no-drug control.

Caption: Workflow for the Topoisomerase II decatenation assay.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Objective: To determine if Rodorubicin treatment leads to an increase in intracellular ROS in cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Rodorubicin stock solution

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

Hydrogen peroxide (H₂O₂) (positive control)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a suitable format (e.g., 96-well black-walled plates for plate reader analysis or 6-well plates for flow cytometry) and allow them to adhere overnight.

-

DCFH-DA Loading: Remove the culture medium and wash the cells with warm PBS. Add DCFH-DA solution (e.g., 10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.

-

Compound Treatment: Add fresh culture medium containing various concentrations of Rodorubicin or H₂O₂ to the cells.

-

Incubation: Incubate the cells for the desired time period (e.g., 1-4 hours) at 37°C.

-

Fluorescence Measurement:

-

Plate Reader: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze the fluorescence of individual cells.

-

-

Data Analysis: Quantify the increase in fluorescence in Rodorubicin-treated cells relative to the untreated control.

Caption: Workflow for intracellular ROS measurement using DCFH-DA.

Conclusion

Rodorubicin is a promising antineoplastic agent belonging to the anthracycline class. While specific data on Rodorubicin is limited, its structural similarity to other well-characterized anthracyclines suggests a multi-faceted mechanism of action involving topoisomerase II inhibition and the induction of oxidative stress. The preclinical data on related cytorhodins indicate potent cytotoxic activity against a range of cancer cell lines. Further investigation is warranted to fully elucidate the specific molecular targets and signaling pathways of Rodorubicin and to evaluate its therapeutic potential in in vivo models. The experimental protocols provided in this guide offer a framework for the continued preclinical assessment of Rodorubicin and other novel anthracycline analogs.

References

Methodological & Application

Application Notes and Protocols for Utilizing Doxorubicin in Apoptosis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction